Poloppin
Overview
Description
Poloppin is a compound that has garnered significant attention in the field of cancer research. It is known for its ability to inhibit protein-protein interactions via the Polo-box domain of mitotic Polo-like kinases. This inhibition is particularly effective against mutant KRAS-expressing cancer cells, making this compound a promising candidate for targeted cancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Poloppin is synthesized through a series of chemical reactions that involve the formation of a pyrrole ring. The synthetic route typically starts with the preparation of a bromophenyl derivative, which is then reacted with a trifluoromethylphenyl compound under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the pyrrole ring .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis likely involves scaling up the laboratory procedures to industrial levels. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Poloppin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield various reduced forms of the compound .
Scientific Research Applications
Poloppin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Poloppin exerts its effects by inhibiting the protein-protein interactions of mitotic Polo-like kinases via their Polo-box domain. This inhibition leads to mitotic arrest with defective chromosome congression, ultimately causing cell death in mutant KRAS-expressing cells. The depletion of Polo-like kinase 1 or Polo-like kinase 4 recapitulates the cellular effects of this compound, corroborating its mechanism of action .
Comparison with Similar Compounds
Poloppin is unique in its ability to target the Polo-box domain of Polo-like kinases, a feature that distinguishes it from other similar compounds. Some similar compounds include:
BI 2536: An ATP-competitive inhibitor of Polo-like kinase 1.
Volasertib: Another Polo-like kinase inhibitor that targets the ATP-binding site.
GSK461364: A Polo-like kinase 1 inhibitor with a different mechanism of action compared to this compound.
This compound’s uniqueness lies in its ability to inhibit protein-protein interactions rather than competing for ATP-binding sites, making it a valuable tool in cancer research and therapy .
Properties
IUPAC Name |
3-[5-(4-bromophenyl)-1-[2-(trifluoromethyl)phenyl]pyrrol-2-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrF3NO2/c21-14-7-5-13(6-8-14)17-11-9-15(10-12-19(26)27)25(17)18-4-2-1-3-16(18)20(22,23)24/h1-9,11H,10,12H2,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUKOJUZSNFVFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C(=CC=C2C3=CC=C(C=C3)Br)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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